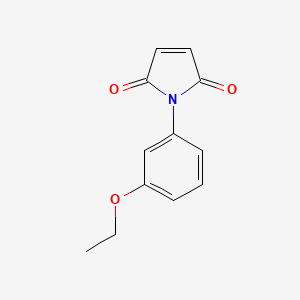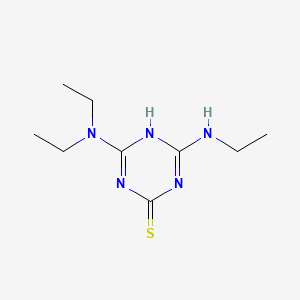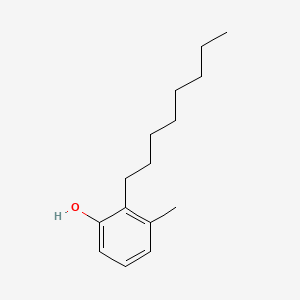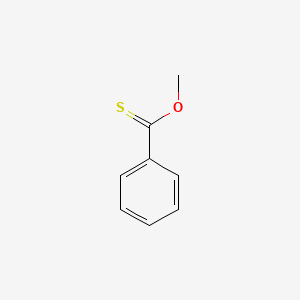
Benzenecarbothioic acid, O-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a thioester derivative of benzenecarbothioic acid, characterized by the presence of a sulfur atom in place of the oxygen atom found in typical esters. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenecarbothioic acid, O-methyl ester can be synthesized through the esterification of benzenecarbothioic acid with methanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioic acid, O-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the thioester group can yield the corresponding thiol or alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Various substituted thioesters or other derivatives.
Scientific Research Applications
Benzenecarbothioic acid, O-methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition, as thioesters are known to interact with certain enzymes.
Medicine: Research into potential therapeutic applications, such as the development of enzyme inhibitors or other bioactive molecules.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of benzenecarbothioic acid, O-methyl ester involves its interaction with molecular targets through its thioester functional group. The sulfur atom in the thioester can form strong bonds with certain metal ions or enzyme active sites, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Benzenecarbothioic acid, S-methyl ester: Another thioester derivative with a similar structure but different positional isomerism.
Methyl benzoate: An ester of benzoic acid with an oxygen atom instead of sulfur.
Thiobenzoic acid: The parent compound of benzenecarbothioic acid, O-methyl ester, without the esterification.
Uniqueness
This compound is unique due to its thioester functional group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing ester counterparts. The presence of sulfur allows for specific interactions with enzymes and metal ions, making it valuable in various research and industrial applications.
Properties
CAS No. |
5873-86-9 |
|---|---|
Molecular Formula |
C8H8OS |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
O-methyl benzenecarbothioate |
InChI |
InChI=1S/C8H8OS/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
IXVOVVPVAXAFIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)
![[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13821296.png)

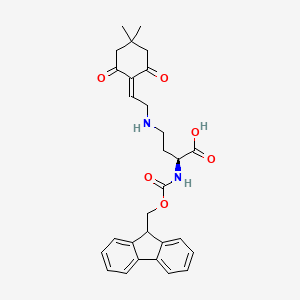
![5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B13821319.png)
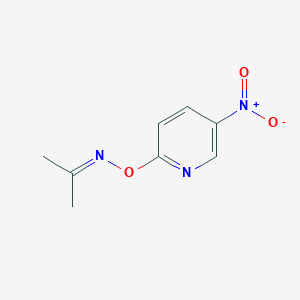
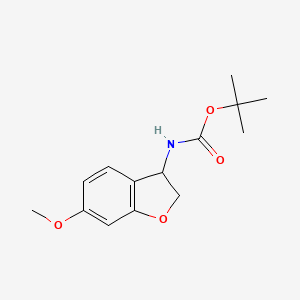
![4H-Benzo[G]thiazolo[5,4-E]indole](/img/structure/B13821350.png)
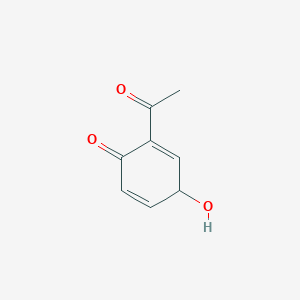
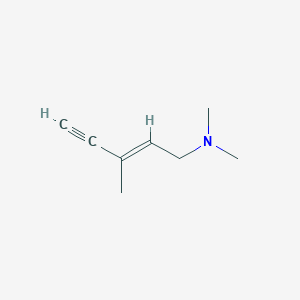
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13821372.png)
